PI3K-IN-27

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

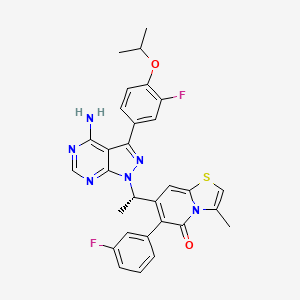

PI3K-IN-27 is a potent inhibitor of phosphatidylinositol-3-kinase (PI3K), a family of lipid signaling kinases involved in cell growth, differentiation, migration, and apoptosis. This compound shows significant research potential in hyperproliferative diseases such as cancer and inflammation, as well as in immune and autoimmune diseases .

Métodos De Preparación

The synthetic routes and reaction conditions for PI3K-IN-27 are not explicitly detailed in the available literature. the general preparation of PI3K inhibitors involves multi-step organic synthesis, often starting with the construction of a core scaffold followed by functional group modifications to enhance specificity and potency. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

PI3K-IN-27, like other PI3K inhibitors, undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the inhibitor to enhance its activity and selectivity.

Substitution Reactions: Commonly used to introduce or replace functional groups on the core scaffold, improving the compound’s binding affinity to the PI3K enzyme.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Aplicaciones Científicas De Investigación

PI3K-IN-27 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in various cellular processes.

Biology: Helps in understanding the molecular mechanisms of cell growth, differentiation, and apoptosis.

Medicine: Shows potential in the treatment of hyperproliferative diseases such as cancer, where it can inhibit the overactive PI3K pathway, leading to reduced tumor growth and proliferation

Mecanismo De Acción

PI3K-IN-27 exerts its effects by inhibiting the activity of PI3K enzymes. The PI3K family comprises three classes of intracellular enzymes, with class I PI3Ks primarily involved in signaling by responding to cell surface receptor stimulation. By inhibiting PI3K, this compound disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, motility, survival, metabolism, and angiogenesis. This inhibition leads to decreased cellular proliferation and increased cellular death, making it an effective therapeutic strategy for cancer treatment .

Comparación Con Compuestos Similares

PI3K-IN-27 is compared with other PI3K inhibitors such as:

Alpelisib: An FDA-approved drug for breast cancer that specifically targets PI3Kα isoform.

Taselisib: A PI3Kβ-sparing inhibitor that blocks PI3K signaling and induces a decrease in p110α protein levels.

GDC0077: Another PI3Kα isoform-specific inhibitor undergoing clinical trials

These compounds share structural and functional similarities with this compound but differ in their selectivity, potency, and clinical applications. This compound’s uniqueness lies in its broad research potential across various diseases and its ability to inhibit multiple PI3K isoforms .

Propiedades

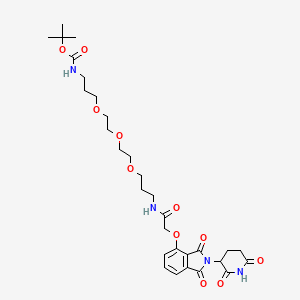

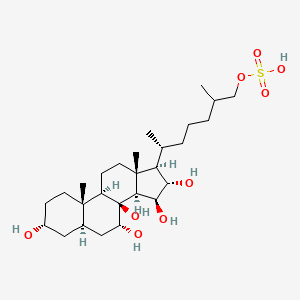

Fórmula molecular |

C30H26F2N6O2S |

|---|---|

Peso molecular |

572.6 g/mol |

Nombre IUPAC |

7-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-(3-fluorophenyl)-3-methyl-[1,3]thiazolo[3,2-a]pyridin-5-one |

InChI |

InChI=1S/C30H26F2N6O2S/c1-15(2)40-23-9-8-19(11-22(23)32)27-26-28(33)34-14-35-29(26)38(36-27)17(4)21-12-24-37(16(3)13-41-24)30(39)25(21)18-6-5-7-20(31)10-18/h5-15,17H,1-4H3,(H2,33,34,35)/t17-/m0/s1 |

Clave InChI |

HELOTLHUKZIUKW-KRWDZBQOSA-N |

SMILES isomérico |

CC1=CSC2=CC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N |

SMILES canónico |

CC1=CSC2=CC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

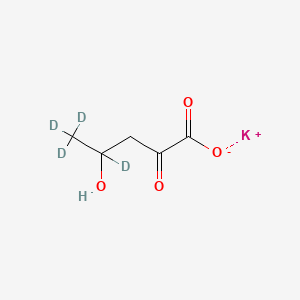

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)

![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)

![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)